

Solvent Black 34: Application Notes and Protocols for Polymer and Resin Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent black 34*

Cat. No.: *B599347*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Solvent Black 34**, a metal complex solvent dye, for the analysis of polymers and resins. This document includes detailed physicochemical properties, experimental protocols for qualitative and quantitative analysis, and data presentation guidelines to assist researchers in utilizing this dye for microscopic and spectroscopic characterization of polymeric materials.

Introduction

Solvent Black 34, also known as C.I. 12195, is a bluish-black powder with excellent solubility in a wide range of organic solvents and good compatibility with various synthetic and natural resins.^{[1][2][3]} As a metal complex monoazo dye, it offers high color strength, and good light and heat fastness, making it a versatile tool for polymer and resin analysis.^{[2][4][5]} Its primary application in this context is as a staining agent to enhance the visualization and characterization of polymer morphology, phase separation in blends, and for potential quantitative analysis through spectrophotometry.

Physicochemical Properties

A summary of the key physical and chemical properties of **Solvent Black 34** is presented in Table 1. Understanding these properties is crucial for its effective application in polymer and resin analysis.

Table 1: Physicochemical Properties of **Solvent Black 34**

Property	Value	Reference(s)
CI Name	Solvent Black 34	[6]
CI Number	12195	[6]
CAS Number	32517-36-5	[6]
Molecular Formula	$C_{32}H_{18}CrN_6O_8 \cdot H$ (Note: Varies by source)	[7]
Appearance	Black to Bluish-Black Powder	[4][7]
Chemical Family	Monoazo, Metal Complex	[5]
Heat Resistance	~160-200 °C	[2][6]
Light Fastness	7 (on a scale of 1-8)	[2]
Acid Resistance	Good	[1][3]
Alkali Resistance	Good	[1][3]

Data Presentation: Solubility

The solubility of **Solvent Black 34** in various organic solvents is a critical parameter for preparing staining solutions. Table 2 summarizes its solubility, enabling researchers to select appropriate solvents for their specific polymer or resin systems.

Table 2: Solubility of **Solvent Black 34** in Organic Solvents at 20°C

Solvent	Solubility (g/L)	Reference(s)
Methyl Ethyl Ketone (MEK)	≥ 300	[4]
2-Ethoxyethanol	200	[8]
1-Methoxy-2-propanol	100	[2][8]
Alcohol (Ethanol)	50	[2][8]
N-propanol	50	[2][8]
Ethyl Acetate	30	[8]
Toluene	20	[2][8]

Experimental Protocols

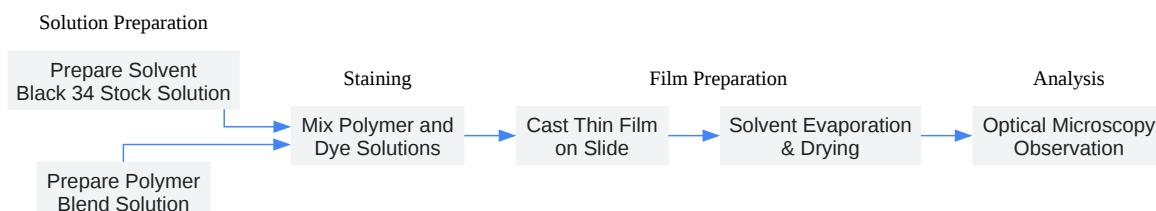
The following protocols provide detailed methodologies for the use of **Solvent Black 34** in polymer and resin analysis.

Protocol 1: Qualitative Analysis of Polymer Blend Morphology by Optical Microscopy

This protocol describes the use of **Solvent Black 34** to stain one phase of a polymer blend preferentially, allowing for the visualization of its morphology.

Materials:

- **Solvent Black 34** dye
- Polymer blend (e.g., Polystyrene/Poly(methyl methacrylate) - PS/PMMA)
- A suitable solvent for both the polymer blend and the dye (e.g., Toluene)
- Microscope slides and coverslips
- Pipettes
- Beakers


- Magnetic stirrer
- Hot plate (optional, for gentle warming)
- Optical microscope with a digital camera

Procedure:

- Solution Preparation:
 - Prepare a stock solution of the polymer blend in the chosen solvent (e.g., 5% w/v PS/PMMA in toluene).
 - Prepare a stock solution of **Solvent Black 34** in the same solvent (e.g., 0.1% w/v in toluene).
- Staining of the Polymer Solution:
 - Add the **Solvent Black 34** stock solution to the polymer blend solution to achieve a final dye concentration of approximately 0.01-0.05% (w/v).
 - Stir the mixture at room temperature for at least one hour to ensure homogeneous distribution of the dye. Gentle warming can be applied if necessary to aid dissolution.
- Film Casting:
 - Cast a thin film of the stained polymer solution onto a clean microscope slide using a spin coater, doctor blade, or by drop-casting.
 - Allow the solvent to evaporate completely in a fume hood. For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the polymers.
- Microscopic Observation:
 - Place a coverslip over the dried polymer film.
 - Observe the film under an optical microscope in transmission or bright-field mode.

- The polymer phase with a higher affinity for **Solvent Black 34** will appear darker, revealing the morphology of the blend.
- Capture images for further analysis.

Diagram 1: Experimental Workflow for Polymer Blend Staining

[Click to download full resolution via product page](#)

Caption: Workflow for staining polymer blends with **Solvent Black 34**.

Protocol 2: Quantitative Analysis of Dye Concentration in a Polymer Matrix by UV-Vis Spectrophotometry

This protocol outlines a method to determine the concentration of **Solvent Black 34** within a polymer matrix, which can be useful for studying dye diffusion or for quality control purposes.

Important Note: The maximum absorption wavelength (λ_{max}) for **Solvent Black 34** is not readily available in the public domain. Therefore, the first step in this protocol is to determine the λ_{max} experimentally.

Materials:

- **Solvent Black 34** dye
- A suitable solvent transparent in the UV-Vis range (e.g., Ethanol or MEK)

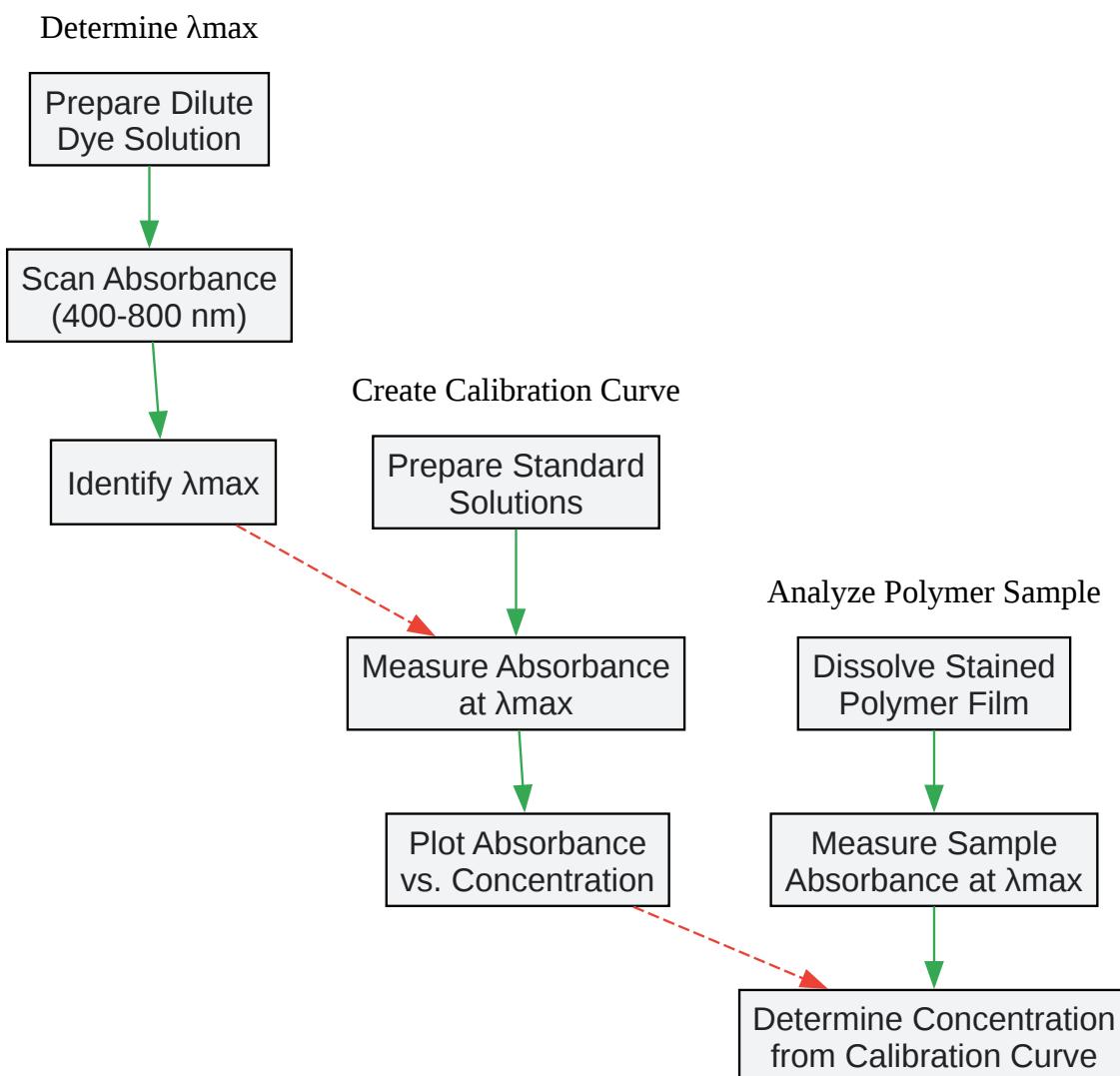
- Polymer film containing an unknown concentration of **Solvent Black 34**
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

Part A: Determination of Maximum Absorption Wavelength (λ_{max})

- Prepare a dilute solution of **Solvent Black 34** in the chosen solvent (e.g., 0.001% w/v in ethanol).
- Fill a quartz cuvette with the solution and another with the pure solvent (as a blank).
- Scan the absorbance of the solution over a wavelength range of 400-800 nm.
- The wavelength at which the highest absorbance is recorded is the λ_{max} .

Part B: Preparation of a Calibration Curve


- Prepare a series of standard solutions of **Solvent Black 34** in the chosen solvent with known concentrations (e.g., 0.0002%, 0.0004%, 0.0006%, 0.0008%, 0.001% w/v).
- Measure the absorbance of each standard solution at the predetermined λ_{max} .
- Plot a graph of absorbance versus concentration. This is the calibration curve.

Part C: Determination of Dye Concentration in a Polymer Film

- Accurately weigh a piece of the polymer film containing the dye.
- Dissolve the weighed film in a known volume of the chosen solvent. Ensure complete dissolution.

- Measure the absorbance of this solution at the λ_{max} .
- Using the calibration curve, determine the concentration of the dye in the solution.
- Calculate the concentration of the dye in the original polymer film (e.g., in mg of dye per gram of polymer).

Diagram 2: Logical Relationship for Quantitative Analysis

[Click to download full resolution via product page](#)

Caption: Logical steps for quantitative analysis of **Solvent Black 34**.

Safety and Handling

Solvent Black 34 should be handled in accordance with good laboratory practices.[9] It is a powder and can form dust, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] Work in a well-ventilated area or a fume hood, especially when handling the powder or preparing solutions.[10]

Conclusion

Solvent Black 34 is a valuable dye for the qualitative and potentially quantitative analysis of polymers and resins. Its excellent solubility and compatibility with a wide range of materials make it suitable for visualizing polymer blend morphologies and other microscopic features. While the lack of readily available spectral data necessitates an initial experimental determination of its λ_{max} for quantitative work, the protocols provided herein offer a solid foundation for researchers to employ this dye in their studies of polymeric systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent Black 34 - Zapon Fast Black B - Permalex Black BG from Emperor Chem [emperordye.com]
- 2. China Professional China plastic colorants - Solvent Black 34 – Precise Color factory and manufacturers | Precise Color [precisechem.com]
- 3. Pigment Yellow, Red, Orange, Violet, Blue Solvent Black 34 - Products - Brilliant Chem [brilliantchem.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. China Solvent Black 34 Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

- 6. epsilonpigments.com [epsilonpigments.com]
- 7. Factory Supply High Purity Solvent Black 34 C.I. 12195 With Competitive Price, CasNo.32517-36-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 8. elitepigment.com [elitepigment.com]
- 9. scribd.com [scribd.com]
- 10. cncolorchem.com [cncolorchem.com]
- To cite this document: BenchChem. [Solvent Black 34: Application Notes and Protocols for Polymer and Resin Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b599347#solvent-black-34-as-a-dye-for-polymer-and-resin-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com